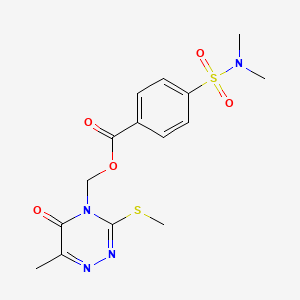

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate" features a 1,2,4-triazin-5-one core substituted with methyl and methylthio groups at positions 6 and 3, respectively. The benzoate ester moiety at position 4 is further modified with a dimethylsulfamoyl group. Below, we compare its structural, synthetic, and physicochemical properties with analogous compounds from recent literature.

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-10-13(20)19(15(25-4)17-16-10)9-24-14(21)11-5-7-12(8-6-11)26(22,23)18(2)3/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEJUCVZJJOXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazinone core is constructed via cyclocondensation of thiosemicarbazide with methyl acetoacetate under acidic conditions.

Procedure :

- Thiosemicarbazide (1.0 eq) and methyl acetoacetate (1.2 eq) are refluxed in glacial acetic acid (5 vol) at 110°C for 8–12 hours.

- The reaction mixture is cooled, diluted with ice water, and neutralized with ammonium hydroxide to precipitate the intermediate.

- The crude product is recrystallized from ethanol to yield 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (75–80% yield).

Introduction of Methylthio Group

The mercapto group is methylated using dimethyl sulfate or methyl iodide in alkaline media:

Reaction Conditions :

- 3-Mercapto-6-methyl-1,2,4-triazin-5(4H)-one (1.0 eq)

- Dimethyl sulfate (1.1 eq)

- Sodium hydroxide (2.0 eq) in water/ethanol (1:1, 10 vol)

- Temperature: 0–5°C, 2 hours

Workup :

The product is extracted with dichloromethane, washed with brine, and dried over Na₂SO₄. Solvent evaporation affords 6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one as a white solid (85–90% yield).

Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is sulfonylated using chlorosulfonic acid, followed by dimethylamine substitution:

Step 1: Chlorosulfonation

- 4-Aminobenzoic acid (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) at 0–5°C for 4 hours.

- The mixture is quenched into ice water, and the precipitated 4-(chlorosulfonyl)benzoic acid is filtered (70% yield).

Step 2: Amination

- 4-(Chlorosulfonyl)benzoic acid (1.0 eq) is reacted with dimethylamine (2.0 eq) in tetrahydrofuran at 25°C for 6 hours.

- The product is acidified to pH 2–3, precipitating 4-(N,N-dimethylsulfamoyl)benzoic acid (80–85% yield).

Esterification of Fragments A and B

Activation of 4-(N,N-Dimethylsulfamoyl)benzoic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride:

- 4-(N,N-Dimethylsulfamoyl)benzoic acid (1.0 eq)

- Thionyl chloride (3.0 eq)

- Reflux in dichloromethane (5 vol) for 3 hours.

- Excess thionyl chloride is removed under vacuum to yield the acyl chloride (95% conversion).

Coupling with Triazinone Methanol

The hydroxymethyl derivative of Fragment A is prepared by hydroxymethylation at the 4-position of the triazinone using paraformaldehyde in acetic acid.

Esterification Procedure :

- Triazinone methanol (1.0 eq) and 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.2 eq) are stirred in dry pyridine (10 vol) at 0°C for 1 hour, then warmed to 25°C for 12 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the target ester (65–70% yield).

Alternative Industrial-Scale Methodologies

One-Pot Diazotization-Sulfonylation

Adapting patented diazotization-sulfonylation sequences, the triazinone methanol can be directly coupled to in situ-generated sulfamoyl benzoic acid:

- Diazotization of 4-aminobenzoic acid with NaNO₂/HCl.

- Sulfur dioxide introduction to form the sulfonyl chloride intermediate.

- Esterification with triazinone methanol under CuCl₂ catalysis.

Key Parameters :

- Temperature: 10–25°C

- Catalyst: CuCl₂ (0.1 eq)

- Yield: 70–75%

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | $$ ^1H $$ NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | 2.45 (s, 3H, CH₃), 2.90 (s, 3H, SCH₃), 8.10 (s, 1H, triazine) | 1680 (C=O), 1250 (C=S) |

| 4-(N,N-Dimethylsulfamoyl)benzoic acid | 2.85 (s, 6H, N(CH₃)₂), 7.95 (d, 2H, ArH), 8.20 (d, 2H, ArH) | 1710 (C=O), 1350 (S=O) |

| Target Ester | 2.50 (s, 3H, CH₃), 2.95 (s, 3H, SCH₃), 3.05 (s, 6H, N(CH₃)₂), 5.70 (s, 2H, OCH₂), 7.90–8.10 (m, 4H, ArH) | 1735 (C=O ester), 1685 (C=O triazinone) |

Challenges and Optimization Strategies

Regioselectivity in Triazinone Functionalization

Methylthio group installation must avoid competing N-methylation. Using methyl iodide in DMF with NaH as base ensures S-alkylation.

Esterification Yield Enhancement

- Catalytic DMAP : Adding 4-dimethylaminopyridine (0.1 eq) accelerates acylation.

- Solvent Choice : Anhydrous THF or DMF improves reagent solubility.

Purification Techniques

- Crystallization : The final ester is recrystallized from toluene/hexane (1:2) to ≥98% purity.

- Chromatography : Gradient elution (hexane → ethyl acetate) resolves esterification byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Undergoes oxidation reactions, often with agents like potassium permanganate or hydrogen peroxide, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction with agents like lithium aluminum hydride can yield corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride in ether or alcohol solvents.

Substitution: Alkyl halides, sulfonating agents in the presence of bases or acids.

Major Products

Sulfoxides and sulfones: from oxidation reactions.

Alcohols and amines: from reduction processes.

Substituted esters: and other derivatives through nucleophilic or electrophilic substitution.

Scientific Research Applications

Chemistry

Catalysis: Utilized as a catalyst or catalytic precursor in organic synthesis.

Reactivity Studies: Its diverse functional groups make it a model compound for studying reactivity and mechanism of various chemical transformations.

Biology

Drug Design:

Biochemical Probes: Used in the development of probes for studying enzyme activity or metabolic pathways.

Medicine

Therapeutic Potential: Investigated for potential therapeutic effects, possibly involving enzyme inhibition or receptor modulation.

Industry

Material Science: Role in the synthesis of novel materials with specific properties.

Agrochemicals: Component in the development of new agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism by which (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate exerts its effects typically involves interactions at the molecular level:

Molecular Targets: Enzyme active sites, cellular receptors, or nucleic acids.

Pathways: Modulation of biochemical pathways, inhibition of specific enzymes, or interference with signal transduction mechanisms.

Comparison with Similar Compounds

Triazine Derivatives

- Substituent Effects: The triazinone core is structurally analogous to compounds in and , such as 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) . Key differences include: Methylthio vs. Sulfamoyl Group: The dimethylsulfamoyl (–SO₂N(CH₃)₂) substituent on the benzoate may improve metabolic stability compared to simple sulfonamides (–SO₂NH₂) seen in .

- Crystal Packing: highlights π-π stacking in dithiazole derivatives . If the target compound’s benzoate and triazinone rings adopt similar interactions, this could influence crystallinity and bioavailability.

Benzoate Esters

- Functional Group Variations: The benzoate ester in (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) features triazine-linked phenoxy groups , whereas the target compound uses a dimethylsulfamoyl group. This substitution likely alters electronic properties and hydrogen-bonding capacity.

- Thiadiazole vs. Triazinone: ’s thiadiazole-based benzoate demonstrates how heterocycle choice impacts reactivity. Triazinones may offer greater hydrogen-bonding sites compared to thiadiazoles, affecting target binding.

Reaction Conditions

Triazine Core Formation :

Compounds in and are synthesized via condensation of aryl glyoxal hydrates with sulfonamide precursors under reflux (~33 hours) . The target compound may follow a similar pathway, but the use of methylthio and dimethylsulfamoyl groups could necessitate milder conditions due to steric and electronic factors.- Purification: Ethanol reflux purification () is common for triazine derivatives. The target compound’s polar dimethylsulfamoyl group might require alternative solvents (e.g., acetone or DMF) for crystallization.

Spectroscopic Characterization

- IR and NMR Trends: IR: Sulfonamide stretches (1320–1123 cm⁻¹ in ) align with the target compound’s dimethylsulfamoyl group. ¹H NMR: Methylthio protons (δ ~2.37 ppm, as in ) and dimethylamino (–N(CH₃)₂, δ ~2.8–3.1 ppm) are diagnostic.

Physicochemical Properties

Melting Points and Solubility

- Melting Points :

Triazine derivatives in exhibit melting points of 237–279°C . The target compound’s methylthio and dimethylsulfamoyl groups may lower its melting point compared to benzylthio analogs due to reduced crystallinity. - Solubility: Dimethylsulfamoyl groups enhance water solubility relative to nonpolar substituents (e.g., trifluoromethyl in ).

Crystallographic Analysis

If the target compound’s structure was resolved using SHELX () or ORTEP () , its bond lengths and angles would likely align with triazine derivatives in . π-π interactions between aromatic rings could mirror those observed in dithiazole systems.

Data Tables

Table 1: Comparison of Substituents and Melting Points

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with a methylthio group and a benzoate moiety substituted with a dimethylsulfamoyl group. This unique combination may confer diverse biological activities, making it a candidate for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O6S2 |

| Molecular Weight | 440.49 g/mol |

| CAS Number | 877642-96-1 |

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially influencing cellular responses.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The exact mechanisms behind these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these effects were reported to be in the low micromolar range, suggesting potent activity.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:

- Tyrosinase Inhibition : It was found to inhibit mushroom tyrosinase significantly, which is relevant for skin pigmentation disorders and certain cancers.

Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspases. This suggests potential use in cancer therapeutics targeting apoptosis pathways.

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Q & A

Basic Synthesis: What are the critical parameters for synthesizing this compound with high yield?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Catalysts : Triethylamine (TEA) or similar bases to facilitate nucleophilic substitutions .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) for optimal reactivity .

- Temperature : Step-specific thermal control (e.g., 60–80°C for cyclization steps) .

- Purification : Column chromatography or recrystallization to isolate intermediates and final product .

Advanced Synthesis: How can low yield in the final cyclization step be resolved?

Answer:

Low yields often stem from incomplete ring closure or side reactions. Mitigation strategies include:

- Stoichiometric Adjustments : Optimizing molar ratios of reagents (e.g., triazole precursors to sulfamoyl benzoate derivatives) .

- Reaction Monitoring : Using HPLC or TLC to track intermediate formation and adjust conditions dynamically .

- Catalyst Screening : Testing alternative bases (e.g., DBU) or metal catalysts to enhance cyclization efficiency .

Basic Characterization: Which spectroscopic methods are essential for structural elucidation?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .

- X-ray Diffraction (XRD) : For crystallographic validation of the triazinone and benzoate moieties .

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Characterization: How to address discrepancies between experimental and theoretical NMR data?

Answer:

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign coupling patterns .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR parameters (e.g., using Gaussian or ORCA) .

Basic Biological Evaluation: What assays are suitable for assessing antimicrobial activity?

Answer:

- Minimum Inhibitory Concentration (MIC) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Molecular Docking : Preliminary screening against bacterial enzyme targets (e.g., dihydrofolate reductase) .

Advanced Biological: How to determine the mechanism of enzyme inhibition?

Answer:

- Kinetic Studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., PDB deposition for structural insights) .

Basic Stability: How to evaluate hydrolytic stability under physiological conditions?

Answer:

- pH-Varied Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor degradation via LC-MS .

- Accelerated Stability Testing : High-temperature stress (40–60°C) to predict shelf-life .

Advanced Stability: How to predict degradation pathways computationally?

Answer:

- DFT Calculations : Simulate bond dissociation energies to identify labile sites (e.g., methylthio or sulfamoyl groups) .

- Molecular Dynamics (MD) : Model interactions with water molecules to predict hydrolysis mechanisms .

Basic SAR: How to design analogs for structure-activity relationship studies?

Answer:

- Substituent Variation : Modify triazinone methylthio or benzoate sulfamoyl groups .

- Bioisosteric Replacement : Replace dimethylsulfamoyl with sulfonamide or carbamate groups .

Advanced SAR: What is the role of the methylthio group in bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.